molecular formula C7H9N5 B13678618 5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

Cat. No.: B13678618
M. Wt: 163.18 g/mol
InChI Key: PACRXBIRSBYZHI-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications . The structure of this compound consists of a pyrazole ring fused to a pyrazine ring, with methyl groups at the 5 and 6 positions and an amine group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dimethyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate, followed by cyclization with a suitable dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

5,6-dimethyl-2H-pyrazolo[3,4-b]pyrazin-3-amine

InChI

InChI=1S/C7H9N5/c1-3-4(2)10-7-5(9-3)6(8)11-12-7/h1-2H3,(H3,8,10,11,12)

InChI Key

PACRXBIRSBYZHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(NN=C2N=C1C)N

Origin of Product

United States

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